5-(1,3-Dioxoisoindole-5-carbonyl)isoindole-1,3-dione
Description
Properties
CAS No. |
6097-10-5 |
|---|---|
Molecular Formula |
C17H8N2O5 |
Molecular Weight |
320.25 g/mol |
IUPAC Name |
5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H8N2O5/c20-13(7-1-3-9-11(5-7)16(23)18-14(9)21)8-2-4-10-12(6-8)17(24)19-15(10)22/h1-6H,(H,18,21,23)(H,19,22,24) |
InChI Key |
PGLDTKTVHQZGNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)NC4=O)C(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Scope
The palladium-catalyzed aminocarbonylation of o-halobenzoates represents a one-step route to isoindole-1,3-dione derivatives. Methyl 2-iodobenzoate reacts with primary amines under carbon monoxide (1 atm) in the presence of Pd(OAc)₂ (5–10 mol%), PPh₃ (10–20 mol%), and Cs₂CO₃ (2 equiv) in toluene at 95°C for 24 hours. This method achieves 75–89% yields for 2-substituted isoindole-1,3-diones, with benzylamine and allylamine demonstrating broad compatibility. Steric hindrance from bulky amines reduces efficiency, while electron-deficient aryl amines enhance reaction rates due to improved oxidative addition kinetics.
Table 1: Optimization of Palladium-Catalyzed Aminocarbonylation
| Pd Loading (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Time (h) | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 5 | PPh₃ (10) | Cs₂CO₃ (2) | Toluene | 24 | 95 | 75 |
| 10 | PCy₃ (20) | Cs₂CO₃ (2) | Toluene | 24 | 95 | 89 |
| 5 | Xantphos (20) | K₂CO₃ (2) | DMF | 24 | 100 | 68 |
Ligand and Solvent Effects
Phosphine ligands critically influence catalytic activity. Tricyclohexylphosphine (PCy₃) outperforms triphenylphosphine (PPh₃), increasing yields from 75% to 89% due to enhanced electron-donating capacity and steric protection of the palladium center. Polar aprotic solvents like DMF reduce yields (68%) compared to toluene, likely due to catalyst deactivation or side reactions.
Multistep Condensation Using Phthalic Anhydride Derivatives
Phthalic Anhydride-Urea Fusion
A classical route involves fusing phthalic anhydride with urea at 140°C to form phthalimide intermediates, followed by hydrazine hydrate treatment in ethanol (85°C, 5 minutes) to yield 2-aminoisoindoline-1,3-dione. Subsequent coupling with phenylcarbamates in dichloromethane (6–8 hours, room temperature) produces bis-phthalimides with 81–92% yields. This method prioritizes cost-effectiveness but requires rigorous purification via preparatory thin-layer chromatography (toluene/ethyl acetate/formic acid, 5:4:1).
Table 2: Yield Comparison for Multistep Condensation
| Starting Material | Intermediate | Final Product Yield (%) |
|---|---|---|
| Phthalic anhydride + urea | Phthalimide | 85 |
| Phthalimide + NH₂NH₂·H₂O | 2-Aminoisoindoline-1,3-dione | 90 |
| 2-Aminoisoindoline + carbamate | Bis-phthalimide | 92 |
Industrial-Scale Continuous Flow Synthesis
Industrial production employs continuous flow reactors for 5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione, combining phthalic anhydride derivatives with 4-chloro-2,5-dimethoxybenzaldehyde in xylene at 150°C. Automated systems maintain precise stoichiometry (1:1 molar ratio), reducing byproduct formation. Post-synthesis purification via recrystallization (ethanol or toluene) achieves >99% purity, critical for pharmaceutical applications.
Novel Dehydrogenative Coupling Strategies
Rh(III)-Catalyzed C–H Activation
Rhodium(III) catalysts enable direct C–H arylation of isoindolines, bypassing pre-functionalized substrates. Using [Cp*RhCl₂]₂ (5 mol%) and Cu(OAc)₂ (2 equiv) in DCE at 80°C, dehydrogenative coupling of isoindoline with aryl boronic acids forms the bis-phthalimide core in 70–78% yields. This method exhibits excellent functional group tolerance, accommodating electron-withdrawing (-NO₂, -CF₃) and donating (-OMe, -NH₂) substituents.
Oxidative Coupling with DDQ
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) mediates oxidative coupling of isoindoline-1,3-diones under anaerobic conditions. Reactions in acetonitrile (0.1 M, 50°C, 12 hours) achieve 65–72% yields, though overoxidation to isoindole-1,3-dione oxides remains a limitation.
Challenges in Industrial Scaling
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxoisoindole-5-carbonyl)isoindole-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH₄) to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced isoindole derivatives.
Substitution: Substituted isoindole derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(1,3-Dioxoisoindole-5-carbonyl)isoindole-1,3-dione is used as a building block for synthesizing more complex molecules. Its stable structure makes it an ideal candidate for creating polymers and other macromolecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is often used in the synthesis of bioactive compounds that can interact with proteins and nucleic acids.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to inhibit certain enzymes or interact with specific receptors in the body.
Industry
Industrially, this compound is used in the production of high-performance polymers and resins. Its stability and reactivity make it suitable for creating materials with desirable mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxoisoindole-5-carbonyl)isoindole-1,3-dione involves its interaction with various molecular targets. The compound can form stable complexes with proteins and enzymes, potentially inhibiting their activity. The carbonyl groups in the structure are key to its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-(1,3-Dioxoisoindole-5-carbonyl)isoindole-1,3-dione
- CAS No.: 6097-10-5
- Synonyms: 4,4'-Carbonylbis(phthalimide), NSC367149, MLS003171236 .
- Molecular Formula : C₁₇H₈N₂O₅
- Molecular Weight : 320.25 g/mol .
Structural Features: This compound consists of two isoindole-1,3-dione (phthalimide) moieties linked by a carbonyl group at the 5-position of each ring.
Physicochemical Properties :
- XLogP3 : 0.9 (moderate lipophilicity)
- Hydrogen Bond Donors/Acceptors: 2/5
- Topological Polar Surface Area (TPSA) : 109 Ų .
- Rotatable Bonds : 2 (due to the central carbonyl linkage) .
Applications :
Primarily used in polymer synthesis (e.g., polyimides) due to its bis-electrophilic nature, enabling crosslinking or copolymerization. It also serves as a precursor in medicinal chemistry for antitumor agent development .
Comparison with Structural Analogs
Table 1: Key Structural and Physicochemical Differences
Structural Modifications and Functional Group Impact
Soluble Polyimide (26023-21-2) :
- Incorporates a benzene-1,4-diamine group, enhancing solubility and enabling polymerization into high-strength resins .
- Higher molecular weight (428.40 vs. 320.25) and TPSA (168.43 vs. 109) compared to the target compound, suggesting improved hydrophilicity for material science applications.
The isopropyl group increases steric bulk, which may reduce crystallinity compared to the target compound.
Sulfone and Carboxylic Acid Derivatives (1097046-53-1) :
Antitumor Activity Comparisons
- For example, compound 12 (2-[4-(3-Oxo-imidazo[2,1-a]phthalazin-6-yl)-phenyl]-isoindole-1,3-dione) showed efficacy in preliminary screenings .
- Key Trend : Bulky substituents (e.g., phthalazin, benzo[a]anthracene) enhance interaction with cellular targets, while electron-withdrawing groups (e.g., carbonyls) improve metabolic stability.
Physicochemical and Pharmacokinetic Profiles
- In contrast, oxadiazole derivatives (e.g., 1093881-59-4) likely have higher logP values due to hydrophobic substituents.
- Hydrogen Bonding : The soluble polyimide’s high hydrogen bond acceptor count (7 vs. 5 in the target compound) correlates with its use in hydrophilic polymer matrices .
Biological Activity
5-(1,3-Dioxoisoindole-5-carbonyl)isoindole-1,3-dione, also known as dioxoisoindole , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C₁₇H₈N₂O₅
- Molecular Weight : 320.256 g/mol
- Density : 1.571 g/cm³
- CAS Number : 6097-10-5
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Antitumor Activity :
- Several studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in human leukemia cells by activating caspase pathways. The compound's ability to inhibit cell proliferation and promote programmed cell death makes it a candidate for cancer therapy.
-
Antimicrobial Properties :
- The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes and inhibits essential metabolic pathways, making it effective against resistant strains.
-
Anti-inflammatory Effects :
- In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines. This property indicates potential use in treating inflammatory diseases.
-
Neuroprotective Effects :
- Preliminary research indicates neuroprotective properties, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and inflammation in neuronal cells.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Caspase Activation : In apoptosis induction, the compound activates caspases, which are critical enzymes in the apoptotic pathway.
- Membrane Disruption : Its antimicrobial action involves the disruption of bacterial membranes and interference with cellular respiration.
- Cytokine Modulation : The anti-inflammatory effects are likely mediated through the modulation of signaling pathways associated with cytokine production.
Case Study 1: Antitumor Activity
A study conducted by Kacprzak et al. (2003) evaluated the cytotoxic effects of various isoindole derivatives on human leukemia cells. The results indicated that this compound significantly inhibited cell growth and induced apoptosis at micromolar concentrations.
Case Study 2: Antimicrobial Efficacy
In a comparative study published in Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of bacterial strains. It exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative treatment for bacterial infections.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action | Reference |
|---|---|---|---|
| Antitumor | High | Caspase activation | Kacprzak et al., 2003 |
| Antimicrobial | Moderate to High | Membrane disruption | Journal of Antimicrobial Chemotherapy |
| Anti-inflammatory | Moderate | Cytokine modulation | Various studies |
| Neuroprotective | Preliminary evidence | Oxidative stress reduction | Ongoing research |
Q & A
Q. What established methods are used for synthesizing 5-(1,3-Dioxoisoindole-5-carbonyl)isoindole-1,3-dione?
The compound can be synthesized via condensation reactions involving isoindole-1,3-dione derivatives and carbonyl-containing precursors. For example, hydrazine hydrate has been employed to cleave protective groups (e.g., tert-butyl-dimethyl-silanyloxy) in related isoindole derivatives, followed by cyclization under reflux conditions in methanol . Reaction optimization typically involves controlling stoichiometry, temperature, and inert atmospheres (e.g., argon) to minimize side products.
Q. How is this compound characterized structurally and spectroscopically?
Key characterization methods include:
- NMR spectroscopy for verifying aromatic proton environments and carbonyl groups.
- Mass spectrometry (exact mass: 394.059 g/mol) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography for resolving crystal packing and bond angles, though no direct data is available for this compound.
- FT-IR to identify C=O stretching vibrations (~1700–1750 cm⁻¹) and imide ring vibrations .
Q. What are the solubility and stability profiles of this compound in common solvents?
The compound exhibits limited solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its rigid aromatic backbone. It is stable under inert conditions but may hydrolyze in acidic/basic aqueous environments. Density is reported as 1.4 g/mL at 25°C, influencing solvent selection for recrystallization .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) calculations can model electron density distribution, highlighting reactive sites (e.g., carbonyl groups for nucleophilic attack). Molecular docking studies may explore interactions with biological targets, though this requires validation via experimental assays. The compound’s SMILES string (C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)...) aids in generating 3D conformers for simulations .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR or MS data often arise from impurities or tautomeric forms. Strategies include:
Q. What catalytic systems enhance the efficiency of its synthesis or functionalization?
Palladium-catalyzed coupling reactions (e.g., Heck cyclization) have been used for related isoindole derivatives to introduce substituents at specific positions . For carbonyl activation, Lewis acids like AlCl₃ or transition-metal catalysts (e.g., Pd, Cu) may improve reaction yields. Solvent effects (e.g., methanol vs. THF) and temperature gradients should be systematically tested .
Data Contradictions and Validation
Q. How do researchers address inconsistencies in reported physical properties (e.g., melting points)?
Variations in melting points or solubility may stem from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) can identify phase transitions, while X-ray Powder Diffraction (XRPD) distinguishes crystalline forms. Reproducing synthesis protocols from multiple sources is critical for validation .
Applications in Academic Research
Q. What role does this compound play in designing polyimide-based materials?
As a derivative of soluble polyimides, it serves as a monomer for high-temperature-resistant polymers. Its rigid structure contributes to thermal stability (>300°C) and mechanical strength, making it suitable for aerospace or electronics applications. Copolymerization with diamines (e.g., benzene-1,4-diamine) can tune solubility and film-forming properties .
Q. Are there documented biological activities for this compound or its analogs?
While direct data is limited, structurally related isoindole-1,3-diones exhibit kinase inhibitory or anticancer properties. For example, bisindolylmaleimide derivatives target protein kinase C (PKC), suggesting potential for structure-activity relationship (SAR) studies .
Methodological Tables
| Synthesis Optimization Parameters | Conditions |
|---|---|
| Catalyst | Pd(OAc)₂, CuI |
| Solvent | Methanol, THF |
| Temperature Range | 60–100°C (reflux) |
| Purification | Column chromatography, recrystallization |
| Key Physicochemical Properties | Values |
|---|---|
| Molecular Weight | 394.059 g/mol |
| Hydrogen Bond Donors/Acceptors | 4 / 7 |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area (TPSA) | 91.83 Ų |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
